

Spectroscopic and Structural Elucidation of 13-Dehydroxyindaconitine: A Technical Overview

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Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

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This technical guide provides a comprehensive overview of the spectroscopic data associated with **13-Dehydroxyindaconitine**, a naturally occurring diterpenoid alkaloid. Due to the limited availability of specific, experimentally-derived raw data in publicly accessible literature, this document presents a combination of known properties and predicted spectroscopic values based on the compound's chemical structure. Detailed, generalized experimental protocols for the acquisition of such data are also provided to guide researchers in their analytical workflows.

13-Dehydroxyindaconitine is isolated from plant species such as *Aconitum kusnezoffii* Reichb. and *Aconitum sungpanense* Hand.-Mazz.[1][2]. It is recognized for its antioxidant properties and is a subject of interest in medicinal chemistry and natural product research[2][3].

Core Compound Information

Property	Value
Molecular Formula	C ₃₄ H ₄₇ NO ₉
Molecular Weight	613.74 g/mol [1]
CAS Number	77757-14-3[2]
Class	Diterpenoid Alkaloid
Reported Source	<i>Aconitum kusnezoffii</i> Reichb.[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic characteristics for **13-Dehydroxyindaconitine**. These values are predicted based on the known functional groups and structural motifs of the molecule.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.

Ion Type	Expected m/z
[M+H] ⁺	614.3270
[M+Na] ⁺	636.3089

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups within the molecule.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
~3450	O-H (Alcohol)	Stretching
~3060-3030	C-H (Aromatic)	Stretching
~2950-2850	C-H (Aliphatic)	Stretching
~1720	C=O (Ester)	Stretching
~1600, ~1450	C=C (Aromatic)	Stretching
~1270, ~1100	C-O (Ester, Ether, Alcohol)	Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Predicted Chemical Shifts

Chemical Shift (ppm)	Proton Type
8.0 - 7.4	Aromatic Protons (Benzoyl group)
5.0 - 3.0	Protons on carbons bearing oxygen (CH-O), Protons adjacent to nitrogen
3.5 - 3.3	Methoxy Protons (-OCH ₃)
2.5 - 1.0	Aliphatic Protons (CH, CH ₂ , CH ₃)
~1.1	Triplet, Ethyl Group Protons (-NCH ₂ CH ₃)

¹³C NMR (Carbon NMR) Predicted Chemical Shifts

Chemical Shift (ppm)	Carbon Type
~170	Carbonyl Carbon (Ester)
135 - 128	Aromatic Carbons
90 - 70	Carbons bonded to Oxygen (C-O)
60 - 50	Methoxy Carbons (-OCH ₃), Carbons adjacent to Nitrogen
50 - 20	Aliphatic Carbons (CH, CH ₂ , CH ₃)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a natural product isolate like **13-Dehydroxyindaconitine**.

Sample Preparation

- Isolation and Purification: **13-Dehydroxyindaconitine** is typically isolated from the dried and powdered plant material by solvent extraction (e.g., with methanol or ethanol). The crude extract is then subjected to purification using chromatographic techniques such as column

chromatography or high-performance liquid chromatography (HPLC) to achieve a high degree of purity ($\geq 98\%$).

- **Sample for Analysis:** For NMR and MS, the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl_3 for NMR) or a suitable solvent for mass spectrometry (e.g., methanol or acetonitrile). For IR spectroscopy, the sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a solid dispersion in a KBr pellet.

Mass Spectrometry (MS)

- **Instrumentation:** A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.
- **Procedure:**
 - The purified sample is dissolved in a suitable solvent (e.g., methanol) at a low concentration (e.g., 1 mg/mL).
 - The solution is infused directly into the ESI source or injected via an HPLC system.
 - The mass spectrometer is operated in positive ion mode to detect protonated molecules ($[\text{M}+\text{H}]^+$) or other adducts like $[\text{M}+\text{Na}]^+$.
 - Data is acquired over a mass range appropriate for the molecular weight of the compound (e.g., m/z 100-1000).

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.
- **Procedure (ATR method):**
 - A small amount of the purified solid sample is placed directly on the attenuated total reflectance (ATR) crystal.
 - Pressure is applied to ensure good contact between the sample and the crystal.

- The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- The spectrum is collected over the mid-IR range (e.g., 4000-400 cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Procedure:
 - Approximately 5-10 mg of the purified sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - The solution is transferred to an NMR tube.
 - Standard ^1H and ^{13}C NMR spectra are acquired.
 - For complete structural elucidation, a suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are typically performed.

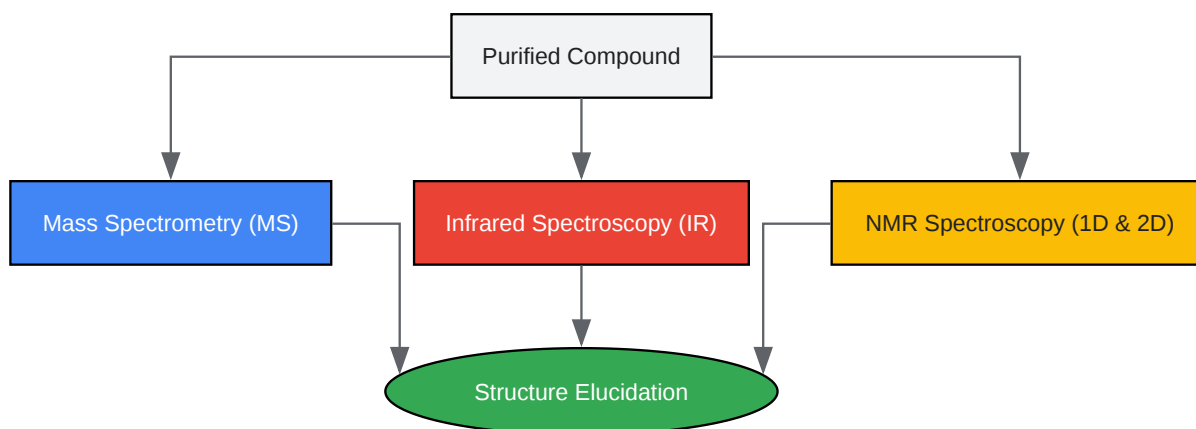
Visualized Workflows

The following diagrams illustrate the general workflows for the isolation and analysis of **13-Dehydroxyindaconitine**.



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Caption: General workflow for the isolation of **13-Dehydroxyindaconitine**.



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Caption: Spectroscopic analysis workflow for structural elucidation.

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